molecular formula C25H29N3O5 B12508934 Diethyl 2,2'-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate

Diethyl 2,2'-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate

Cat. No.: B12508934
M. Wt: 451.5 g/mol
InChI Key: NGYXHUKTIXUFGZ-UHFFFAOYSA-N
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Description

Diethyl 2,2’-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate is a complex organic compound with a unique structure that includes a quinoline moiety, a pyridine ring, and diacetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,2’-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate typically involves multiple steps. One common method includes the reaction of 2-methylquinoline with a suitable pyridine derivative under specific conditions to form the intermediate product. This intermediate is then reacted with diethyl azanediyl diacetate to yield the final compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various amine derivatives .

Scientific Research Applications

Diethyl 2,2’-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 2,2’-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,2’-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate is unique due to its combination of a quinoline moiety, a pyridine ring, and diacetate groups.

Biological Activity

Diethyl 2,2'-(((6-(((2-methylquinolin-8-yl)oxy)methyl)pyridin-2-yl)methyl)azanediyl)diacetate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C19H24N2O6C_{19}H_{24}N_{2}O_{6} with a molecular weight of approximately 364.41 g/mol. Its structure features a diethyl acetamide core linked to a quinoline derivative, which is known for various biological activities.

PropertyValue
Molecular FormulaC19H24N2O6C_{19}H_{24}N_{2}O_{6}
Molecular Weight364.41 g/mol
CAS Number1787250-90-1

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the quinoline derivative and subsequent functionalization. The synthetic route typically includes:

  • Formation of the Quinoline Core : Utilizing starting materials like 2-methylquinoline and appropriate halogenated reagents.
  • Formation of the Azanediyl Linkage : This step involves the reaction of the quinoline derivative with a suitable amine to create the azanediyl bridge.
  • Acetylation : Finally, diacetylation is performed to yield the target compound.

Anticancer Properties

Research indicates that compounds containing quinoline structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting cell proliferation in human colon adenocarcinoma models with IC50 values in the micromolar range .

Antimicrobial Activity

Quinoline derivatives are also noted for their antimicrobial properties. Studies have demonstrated that compounds with similar structures can inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Antioxidant Activity

Antioxidant assays have shown that related compounds can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases . The antioxidant activity is often evaluated using DPPH radical scavenging assays, where higher concentrations result in significant reductions in absorbance.

Case Studies

  • Antileukemic Activity : A study investigated the effects of quinoline derivatives on leukemia cell lines, revealing that certain modifications led to enhanced cytotoxicity against leukemia cells while exhibiting lower toxicity towards normal cells .
  • Mechanistic Insights : Research into the mechanisms underlying the biological activity of quinoline derivatives often reveals interactions with DNA and RNA, leading to apoptosis in cancer cells. This has been evidenced through flow cytometry and western blot analyses showing increased levels of pro-apoptotic markers .

Properties

Molecular Formula

C25H29N3O5

Molecular Weight

451.5 g/mol

IUPAC Name

ethyl 2-[(2-ethoxy-2-oxoethyl)-[[6-[(2-methylquinolin-8-yl)oxymethyl]pyridin-2-yl]methyl]amino]acetate

InChI

InChI=1S/C25H29N3O5/c1-4-31-23(29)15-28(16-24(30)32-5-2)14-20-9-7-10-21(27-20)17-33-22-11-6-8-19-13-12-18(3)26-25(19)22/h6-13H,4-5,14-17H2,1-3H3

InChI Key

NGYXHUKTIXUFGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(CC1=NC(=CC=C1)COC2=CC=CC3=C2N=C(C=C3)C)CC(=O)OCC

Origin of Product

United States

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